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molecular formula C8H8Cl2NO3P B8321604 N-[Dichlorophosphinyl]-4-methoxybenzamide

N-[Dichlorophosphinyl]-4-methoxybenzamide

Cat. No. B8321604
M. Wt: 268.03 g/mol
InChI Key: NQVUYJZZIYUNMZ-UHFFFAOYSA-N
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Patent
US04182881

Procedure details

A suspension of 47 g (0.31 mole) of 4-methoxybenzamide, 64.7 g (0.31 mole) of phosphorus pentachloride and 500 ml of AR carbon tetrachloride was heated at 60°-70° for 45 min. by which time the HCl evolution had nearly stopped. Cooled to room temperature where 14.8 g (0.31 mole) of 97% formic acid was added dropwise. The reaction was stirred for an additional 30 min., then filtered, washed with AR carbon tetrachloride and air-dried to give 73.4 g, m.p. 92°-93°.
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
64.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[O:8])=[CH:5][CH:4]=1.[P:12]([Cl:17])(Cl)(Cl)(Cl)[Cl:13].Cl.C(O)=[O:20]>C(Cl)(Cl)(Cl)Cl>[Cl:13][P:12]([Cl:17])([NH:9][C:7](=[O:8])[C:6]1[CH:10]=[CH:11][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)=[O:20]

Inputs

Step One
Name
Quantity
47 g
Type
reactant
Smiles
COC1=CC=C(C(=O)N)C=C1
Name
Quantity
64.7 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
14.8 g
Type
reactant
Smiles
C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for an additional 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with AR carbon tetrachloride
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
to give 73.4 g, m.p. 92°-93°

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClP(=O)(NC(C1=CC=C(C=C1)OC)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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